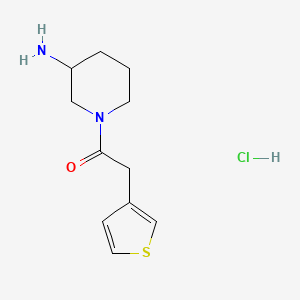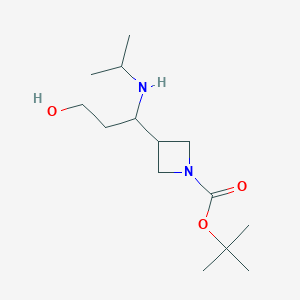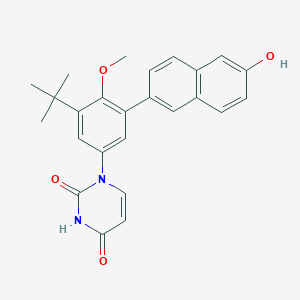
1-(3-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a piperidine ring substituted with an amino group at the third position and a thiophene ring attached to an ethanone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
准备方法
The synthesis of 1-(3-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Amino Group: The amino group is introduced at the third position of the piperidine ring using amination reactions.
Attachment of the Thiophene Ring: The thiophene ring is attached to the ethanone moiety through coupling reactions.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and catalytic processes.
化学反应分析
1-(3-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ethanone moiety to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles, forming substituted derivatives.
Coupling Reactions: The thiophene ring can undergo coupling reactions with aryl halides in the presence of palladium catalysts, forming biaryl compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of 1-(3-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and thiophene ring play crucial roles in its binding to target proteins and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1-(3-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride can be compared with other similar compounds, such as:
1-(3-Aminopiperidin-1-yl)-2-(furan-3-yl)ethanone hydrochloride: Similar structure but with a furan ring instead of a thiophene ring.
1-(3-Aminopiperidin-1-yl)-2-(pyridin-3-yl)ethanone hydrochloride: Contains a pyridine ring, offering different electronic properties.
1-(3-Aminopiperidin-1-yl)-2-(benzofuran-3-yl)ethanone hydrochloride: Features a benzofuran ring, providing additional aromaticity.
The uniqueness of this compound lies in its specific combination of the piperidine and thiophene rings, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H17ClN2OS |
|---|---|
分子量 |
260.78 g/mol |
IUPAC 名称 |
1-(3-aminopiperidin-1-yl)-2-thiophen-3-ylethanone;hydrochloride |
InChI |
InChI=1S/C11H16N2OS.ClH/c12-10-2-1-4-13(7-10)11(14)6-9-3-5-15-8-9;/h3,5,8,10H,1-2,4,6-7,12H2;1H |
InChI 键 |
WVVZJQACOGKNML-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)C(=O)CC2=CSC=C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B13964749.png)






![5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde](/img/structure/B13964799.png)






